rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride
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Overview
Description
rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride: is a synthetic compound characterized by its unique spirocyclic structure. This compound features a spiro junction where a nitrogen atom and an oxygen atom are part of the ring system, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: This step often involves a cyclization reaction where a linear precursor undergoes intramolecular nucleophilic substitution to form the spirocyclic core.
Functional Group Introduction: Hydroxyl groups are introduced through oxidation reactions, while the nitrogen atom is incorporated via amination reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the spirocyclic core or the functional groups attached to it.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its interactions with enzymes and receptors can provide insights into the role of spirocyclic compounds in biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may enhance the performance of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites that are not accessible to linear molecules, potentially leading to unique biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,7-dioxaspiro[5.5]undecane: Another spirocyclic compound with a similar core structure but different functional groups.
tert-Butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate: A related compound with a different substitution pattern.
Uniqueness
rac-(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to interact with biological targets in ways that other compounds cannot, making it a valuable tool in both research and industrial applications.
Properties
CAS No. |
2741465-65-4 |
---|---|
Molecular Formula |
C10H20ClNO3 |
Molecular Weight |
237.7 |
Purity |
95 |
Origin of Product |
United States |
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